molecular formula C10H8BrNO2S2 B182892 N-(4-bromophenyl)thiophene-2-sulfonamide CAS No. 79279-30-4

N-(4-bromophenyl)thiophene-2-sulfonamide

Cat. No. B182892
CAS RN: 79279-30-4
M. Wt: 318.2 g/mol
InChI Key: ZWWHUHGCOHVBLG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)thiophene-2-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a sulfonamide derivative of thiophene, a heterocyclic compound that contains a sulfur atom in its five-membered ring. The compound has been synthesized through various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of N-(4-bromophenyl)thiophene-2-sulfonamide involves its binding to the active site of target enzymes, thereby inhibiting their activity. The compound has been shown to have a high affinity for certain carbonic anhydrase isoforms, including CA IX and XII, which are overexpressed in certain types of cancer cells. Inhibition of these isoforms has been linked to the suppression of tumor growth and metastasis.

Biochemical And Physiological Effects

N-(4-bromophenyl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. Its inhibition of carbonic anhydrases has been linked to the regulation of pH and bicarbonate levels in the body, which are important for various physiological processes. The compound has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-bromophenyl)thiophene-2-sulfonamide is its high selectivity for certain target enzymes, which may reduce the risk of off-target effects. However, its potency and efficacy may vary depending on the specific isoform and concentration used. Additionally, the compound's solubility and stability may also pose limitations for its use in lab experiments.

Future Directions

For research on N-(4-bromophenyl)thiophene-2-sulfonamide may include the development of more efficient and selective synthesis methods, as well as the investigation of its potential applications in other disease areas. Further studies may also be needed to elucidate the compound's mechanism of action and optimize its potency and efficacy. Additionally, the compound's pharmacokinetics and toxicity may need to be further evaluated for its potential use in clinical settings.

Synthesis Methods

The synthesis of N-(4-bromophenyl)thiophene-2-sulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with thiophene-2-amine in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization. Other methods of synthesis have also been reported, including the use of different amines and sulfonamide derivatives.

Scientific Research Applications

N-(4-bromophenyl)thiophene-2-sulfonamide has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrases and histone deacetylases. These enzymes play important roles in various physiological processes, and their inhibition has been linked to the treatment of diseases such as cancer, Alzheimer's, and glaucoma.

properties

CAS RN

79279-30-4

Product Name

N-(4-bromophenyl)thiophene-2-sulfonamide

Molecular Formula

C10H8BrNO2S2

Molecular Weight

318.2 g/mol

IUPAC Name

N-(4-bromophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H8BrNO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H

InChI Key

ZWWHUHGCOHVBLG-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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